1-Iodohex-2-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

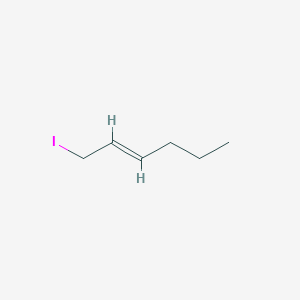

1-Iodohex-2-ene (CAS: 115977-54-3) is an organoiodine compound with the molecular formula C₆H₁₁I and an average molecular mass of 210.058 g/mol . Its structure features a six-carbon chain with an iodine atom at the terminal position (C1) and a double bond between C2 and C2. The (2E)-stereoisomer is explicitly documented, highlighting the importance of stereochemistry in its reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexene, 1-iodo-, (2E)- can be synthesized through various methods. One common approach involves the hydroiodination of 2-hexyne. This reaction typically requires the presence of a catalyst, such as palladium or platinum, and is carried out under controlled conditions to ensure the desired (2E) configuration is obtained.

Another method involves the halogenation of 2-hexene followed by a substitution reaction. In this process, 2-hexene is first treated with a halogen, such as bromine, to form 2-hexene, 1-bromo-. This intermediate is then reacted with sodium iodide in acetone to replace the bromine atom with an iodine atom, yielding 2-hexene, 1-iodo-, (2E)-.

Industrial Production Methods

Industrial production of 2-hexene, 1-iodo-, (2E)- typically involves large-scale halogenation and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hexene, 1-iodo-, (2E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or diols. For example, treatment with meta-chloroperoxybenzoic acid can yield an epoxide, while osmium tetroxide can produce a diol.

Reduction: Reduction of the iodine atom can lead to the formation of 2-hexene.

Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different functionalized hexenes.

Common Reagents and Conditions

Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation, osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange, sodium hydroxide (NaOH) for hydroxylation.

Major Products

Epoxides: Formed through oxidation with mCPBA.

Diols: Produced by dihydroxylation with OsO4.

Functionalized Hexenes: Resulting from substitution reactions with various nucleophiles.

Scientific Research Applications

2-Hexene, 1-iodo-, (2E)- has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating functionalized alkenes and other derivatives.

Medicinal Chemistry:

Material Science: Used in the preparation of polymers and other materials with specific properties.

Industrial Chemistry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-hexene, 1-iodo-, (2E)- in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The double bond can participate in addition reactions, such as epoxidation and dihydroxylation, through the formation of reactive intermediates.

Comparison with Similar Compounds

Key Properties:

- Exact Mass : 209.991 g/mol .

- LogP : 2.78, indicating moderate lipophilicity .

- Synthesis : Reported yields vary between 63% (Martinez et al., 1988) and 83% (Kanai et al., 1989), depending on reaction conditions and stereochemical control .

Structural and Molecular Comparisons

*Estimated; †Predicted based on chain length; ‡Calculated.

Key Observations:

Lipophilicity : this compound (LogP 2.78) is less lipophilic than 1-Iodododecane (LogP ~5.0) due to its shorter carbon chain but more so than 1-Hexyne (LogP 2.10) because of iodine’s hydrophobic contribution .

Reactivity :

- The aliphatic double bond in this compound enables electrophilic additions , contrasting with iodobenzene’s aromatic substitution reactions .

- Compared to 1-Hexyne (C≡C), the C=C bond in this compound is less polarized, reducing susceptibility to nucleophilic attacks .

Insights:

- This compound ’s variable yields reflect challenges in stereochemical control during synthesis, particularly in isolating the (2E)-isomer .

- Iodobenzene ’s synthesis avoids stereochemical issues but faces regioselectivity limitations in polysubstitution .

Notes:

Biological Activity

1-Iodohex-2-ene is a compound that has garnered interest in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its effects in various biological assays, synthesis routes, and related compounds.

Chemical Structure and Synthesis

This compound is an alkenyl iodide characterized by the presence of an iodine atom on the second carbon of a hexene chain. Its synthesis typically involves allylation reactions, which introduce the aliphatic chain necessary for further biological evaluations. For instance, one study demonstrated that allylation with (Z)-1-iodohex-2-ene successfully set stereocenters in complex organic molecules such as nigricanoside A, which exhibited notable biological activity .

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives, particularly in relation to cytotoxicity and interactions with cellular processes. Here are some key findings:

Cytotoxicity and Cell Viability

Research has shown that derivatives of this compound, specifically those related to nigricanoside A, exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Nigricanoside A Dimethyl Ester : This compound was shown to induce mitotic arrest and tubulin polymerization, leading to cytotoxic effects on HCT116 and MCF7 cancer cells at concentrations up to 10 µM .

- Absence of Toxicity : Interestingly, synthetic versions of related compounds did not exhibit toxicity in the same assays, suggesting that structural nuances significantly influence biological outcomes .

The mechanisms through which this compound and its derivatives exert biological effects are still under investigation. However, several hypotheses have been proposed based on observed interactions:

- Microtubule Dynamics : The ability of certain derivatives to affect tubulin dynamics indicates a potential mechanism involving disruption of microtubule formation during cell division .

- Enzyme Inhibition : Some studies suggest that compounds derived from this compound may inhibit key enzymes involved in cellular proliferation, although specific targets remain to be fully elucidated .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Iodohex-2-ene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation of hex-2-ene using iodine sources (e.g., HI or I₂ with oxidizing agents). Optimize conditions by testing variables:

- Catalysts : Use Lewis acids (e.g., BF₃) to enhance regioselectivity.

- Temperature : Lower temperatures (0–25°C) may reduce side reactions like polymerization.

- Solvent Polarity : Polar aprotic solvents (e.g., DCM) improve iodine incorporation .

- Yield Tracking : Tabulate yields under varying conditions (see example table below).

| Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| BF₃ | 0 | DCM | 78 |

| None | 25 | THF | 45 |

Q. How can this compound be characterized spectroscopically to confirm its structure?

- Methodological Answer : Combine ¹H NMR (δ 5.8–6.2 ppm for vinyl protons, δ 2.0–2.5 ppm for adjacent CH₂ groups), ¹³C NMR (δ 90–100 ppm for C-I), and IR (C-I stretch ~500 cm⁻¹). Validate purity via GC-MS, ensuring no residual alkene or iodine byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile iodine release.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.

- Waste Disposal : Quench excess iodine with Na₂S₂O₃ before disposal .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways dominate?

- Methodological Answer :

- Stability Tests : Store samples in amber vials under inert gas (N₂/Ar) at –20°C, 4°C, and 25°C. Monitor decomposition via NMR/GC-MS weekly.

- Pathway Analysis : Identify major byproducts (e.g., hex-2-ene from β-elimination or iodohydrins from moisture exposure). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Computational Studies : Perform DFT calculations to compare transition-state energies for coupling at C1 vs. C2.

- Experimental Validation : Synthesize regioisomers and compare catalytic efficiency (Pd/C, ligand effects).

- Data Interpretation : Higher reactivity at C1 may stem from steric hindrance or electronic effects (iodine’s +M effect) .

Q. How can contradictory literature data on the reactivity of this compound in nucleophilic substitutions be resolved?

- Methodological Answer :

- Controlled Replication : Repeat cited experiments with standardized conditions (solvent, temperature, concentration).

- Meta-Analysis : Compare substrate purity, catalyst loadings, and analytical methods across studies. Highlight discrepancies in byproduct profiles or kinetic data .

Q. What strategies improve the enantioselective synthesis of chiral derivatives from this compound?

- Methodological Answer :

- Chiral Catalysts : Test palladium complexes with BINAP ligands for asymmetric Heck reactions.

- Solvent Screening : Evaluate chiral solvents (e.g., (R)-limonene) for induction effects.

- Enantiomeric Excess (ee) : Measure via chiral HPLC or polarimetry, reporting ee values under varying conditions .

Q. Methodological Best Practices

- Data Presentation : Include raw data in appendices and processed data (e.g., normalized yields, kinetic plots) in the main text .

- Research Question Refinement : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses .

- Conflict Resolution : Address contradictory data by replicating experiments and performing statistical validation (e.g., t-tests for significance) .

Properties

Molecular Formula |

C6H11I |

|---|---|

Molecular Weight |

210.06 g/mol |

IUPAC Name |

(E)-1-iodohex-2-ene |

InChI |

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3/b5-4+ |

InChI Key |

SHZUPNQWZAHROG-SNAWJCMRSA-N |

Isomeric SMILES |

CCC/C=C/CI |

Canonical SMILES |

CCCC=CCI |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.